- Process for production of β-amino-α-hydroxyalkanoic acid amide derivatives, World Intellectual Property Organization, , ,

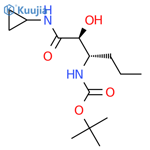

Cas no 944716-73-8 ((2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride)

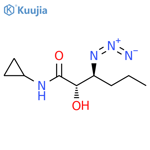

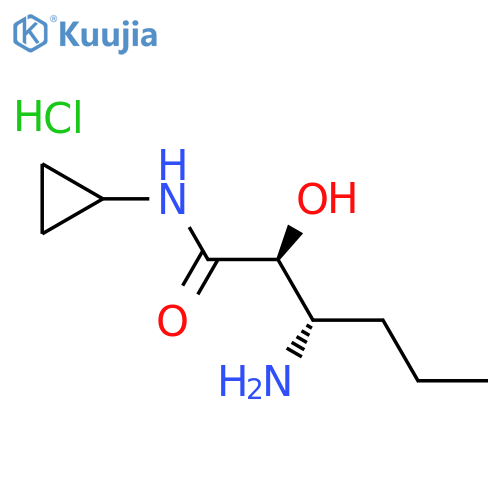

944716-73-8 structure

Produktname:(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

CAS-Nr.:944716-73-8

MF:C9H19ClN2O2

MW:222.712361574173

MDL:MFCD17169902

CID:823007

PubChem ID:25067786

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

- 4-(Isopropylamino)butanol

- (2S,3S)-3-AMino-N-cyclopropyl-2-hydroxyhexanaMide (Hydrochloride)

- LMSDLVWKLIICSU-WSZWBAFRSA-N

- AX8237409

- ST24034126

- Z6105

- (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide(Hydrochloride)

- (2s,3s)-n-cyclopropyl-3-amino-2-hydroxyhexanamide hydrochloride

- (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide,hydroc

- DTXSID50648658

- 1012317-80-4

- (2S,3S)-3-amino-2-hydroxy-hexanoic cyclopropylamide hydrochloride

- J-501032

- rel-(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

- rel-(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamidehydrochloride

- (2S,3S)-N-cyclopropyl-3-amino-2-hydroxyhexanoic acid amide hydrochloride

- CS-M1842

- AKOS016006486

- (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide--hydrogen chloride (1/1)

- 944716-73-8

- SCHEMBL329085

- (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide;hydrochloride

- CS-14085

-

- MDL: MFCD17169902

- Inchi: 1S/C9H18N2O2.ClH/c1-2-3-7(10)8(12)9(13)11-6-4-5-6;/h6-8,12H,2-5,10H2,1H3,(H,11,13);1H/t7-,8-;/m0./s1

- InChI-Schlüssel: LMSDLVWKLIICSU-WSZWBAFRSA-N

- Lächelt: N(C1CC1)C(=O)[C@@H](O)[C@@H](N)CCC.Cl

Berechnete Eigenschaften

- Genaue Masse: 222.11400

- Monoisotopenmasse: 222.1135055g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 4

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 5

- Komplexität: 181

- Anzahl kovalent gebundener Einheiten: 2

- Definierte Atom-Stereozentrenzahl: 2

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 75.4

Experimentelle Eigenschaften

- PSA: 78.84000

- LogP: 2.09590

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Sicherheitsinformationen

- Lagerzustand:Sealed in dry,Room Temperature

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR006B0S-100mg |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |

944716-73-8 | 98% | 100mg |

$798.00 | 2025-02-10 | |

| A2B Chem LLC | AC93120-100mg |

(2S,3S)-3-Amino-n-cyclopropyl-2-hydroxyhexanamide hydrochloride |

944716-73-8 | 95+% | 100mg |

$785.00 | 2024-07-18 | |

| Key Organics Ltd | CS-14085-5g |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |

944716-73-8 | >97% | 5g |

£8617.00 | 2025-02-09 | |

| Key Organics Ltd | CS-14085-0.25g |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |

944716-73-8 | >97% | 0.25g |

£1435.00 | 2025-02-09 | |

| Key Organics Ltd | CS-14085-1g |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |

944716-73-8 | >97% | 1g |

£2870.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D767435-100mg |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |

944716-73-8 | 98% | 100mg |

$895 | 2025-03-03 | |

| Chemenu | CM202528-1g |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |

944716-73-8 | 95% | 1g |

$1678 | 2022-08-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S83530-100mg |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |

944716-73-8 | 100mg |

¥2512.0 | 2021-09-07 | ||

| Chemenu | CM202528-1g |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride |

944716-73-8 | 95% | 1g |

$1678 | 2021-08-04 | |

| ChemScence | CS-M1842-250mg |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride |

944716-73-8 | 250mg |

$770.0 | 2022-04-26 |

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Solvents: Diisopropyl ether ; rt → 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 24 h, 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 24 h, 60 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water

Referenz

- Inhibitors of hepatitis C virus NS3/4A: α-Ketoamide based macrocyclic inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2295-2298

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: BOC-L-Phenylalanine Solvents: Ethanol , Water ; rt → reflux; 0.5 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; reflux; 1 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; reflux; 1 h, reflux; reflux → rt

Referenz

- Process for preparation of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride and intermediates thereof, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: 2-Propanol, samarium(3+) salt Catalysts: (6R,12aS)-6,7-Dihydro-6-methyldibenzo[e,g][1,4]dioxocin-1,12-diol Solvents: Tetrahydrofuran ; rt

1.2 Reagents: tert-Butyl hydroperoxide , Triphenylphosphine oxide Solvents: Toluene ; 35 °C

1.3 Solvents: Ethanol ; rt → 40 °C; 40 °C

1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 10 atm, 50 ± 5 °C

1.2 Reagents: tert-Butyl hydroperoxide , Triphenylphosphine oxide Solvents: Toluene ; 35 °C

1.3 Solvents: Ethanol ; rt → 40 °C; 40 °C

1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 10 atm, 50 ± 5 °C

Referenz

- Process for preparation of chiral epoxides as intermediates for synthesizing β-amino acid derivatives, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 4 h, 1 bar, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Ethyl acetate ; 40 °C; 40 °C → 20 °C; 1 h, 20 °C

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Ethyl acetate ; 40 °C; 40 °C → 20 °C; 1 h, 20 °C

Referenz

- Preparation of 3-amino-2-hydroxycarboxamides, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; 16 h, rt; rt → 40 °C; 40 °C → 0 °C; 1 h, 0 °C

Referenz

- Synthesis of a cyclopropylamide intermediate of an antiviral compound, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Solvents: Isopropanol ; 0.5 h, 15 °C; overnight, rt

Referenz

- Process for preparation of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 1 - 2 h, 60 - 70 °C

Referenz

- Process for preparation of N-cyclopropyl (2S,3S)-3-amino-2-hydroxyhexanamide hydrochloride, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 39 h, 50 °C

1.2 Solvents: Methanol ; 1 h, 60 °C

1.2 Solvents: Methanol ; 1 h, 60 °C

Referenz

- Process for the preparation of optically active 3-amino-2-hydroxypropionic cyclopropylamide derivatives and salts thereof, World Intellectual Property Organization, , ,

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Raw materials

- Z-D-Phg-OH

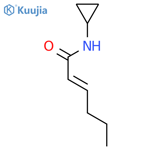

- (E)-N-Cyclopropylhex-2-enamide

- N-[(1s)-1-[(1s)-2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]carbamic acid tert-butyl ester

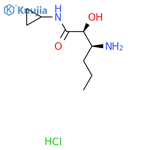

- (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide

- (2S,3S)-3-Azido-N-cyclopropyl-2-hydroxyhexanamide

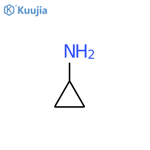

- cyclopropanamine

- (4S,5S)-N-cyclopropyl-2-isopropyl-4-propyl-4,5-dihydro-1,3-oxazole-5-carboxamide

- (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Preparation Products

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride Verwandte Literatur

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641

Related Articles

-

Synthese und biologische Aktivität von 4-Bromo-2-Fluorobenzoat in der chemischen Biopharmazie Die En……Jun 17, 2025

-

Dimethylmaleat: Ein wichtiger Intermediator in der chemischen Biopharmazie Dimethylmaleat (DMM), der……Jun 17, 2025

-

Der Einfluss von Dimethicon auf die Pharmakokinetik von Arzneistoffen: Ein Überblick über aktuelle F……Jun 17, 2025

-

Mechanismen und Anwendungen von 3-[5-(1,5-Dioxo-5-(p-Fluorophenylpentyl)]-4(S)-phenyl-2-oxazolidinon……Jun 19, 2025

-

Levofloxacin-Hydrochlorid: Ein wichtiger Wirkstoff in der chemischen Biopharmazie Levofloxacin-Hydro……Jun 17, 2025

944716-73-8 ((2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride) Verwandte Produkte

- 2172342-96-8(2-cyclopropyl-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidooxy}acetic acid)

- 1207050-44-9(methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate)

- 1706461-05-3(1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride)

- 1803589-11-8(3-(Benzyloxy)-1,1,1-trifluorobutan-2-one)

- 850934-39-3(3-(2,5-dimethoxyphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea)

- 2172052-41-2(4-chloro-2-fluoro-3-iodoaniline hydrochloride)

- 2229510-79-4(N-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl-N-methylhydroxylamine)

- 953894-31-0(4-3-(Aminomethyl)-2-pyridinyl-2-piperazinone)

- 2228360-18-5(3-(3,4-dimethoxy-5-nitrophenyl)propanal)

- 868-14-4(Potassium Bitartrate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:944716-73-8)(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

Reinheit:99%/99%

Menge:100mg/250mg

Preis ($):730.0/877.0